

Spectroscopic Properties of 3-Amino-2-hydroxybutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-amino-2-hydroxybutanoic acid*

Cat. No.: *B1247416*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the non-proteinogenic amino acid, **3-amino-2-hydroxybutanoic acid**. This molecule, with its two stereocenters, exists as four distinct stereoisomers, each with unique biological and chemical characteristics that are of increasing interest in the fields of medicinal chemistry and drug development. A thorough understanding of their spectroscopic properties is fundamental for their identification, characterization, and utilization in research and development.

This document presents a summary of available spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of this class of compounds.

Quantitative Spectroscopic Data

A comprehensive search of the scientific literature reveals that detailed, publicly available spectroscopic data for all four stereoisomers of **3-amino-2-hydroxybutanoic acid** is limited. However, key data has been compiled from various sources. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Mass spectrometry data is generally reported as the mass-to-charge ratio (m/z) of the molecular ion.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for **3-Amino-2-hydroxybutanoic Acid** Stereoisomers

Stereoisomer	Nucleus	Solvent	Chemical Shift (δ) in ppm
(2S,3R)- and (2S,3S)-	1H	D ₂ O	Data not explicitly found in public literature
13C	D ₂ O		Data not explicitly found in public literature
(2R,3S)- and (2R,3R)-	1H	D ₂ O	Data not explicitly found in public literature
13C	D ₂ O		Data not explicitly found in public literature

Note: A key synthetic study by Lee et al. (2004) indicates that the 1H and 13C NMR data for the synthesized stereoisomers are consistent with previously reported values, but does not provide the specific data within the publication. Further investigation into the cited references is required to populate this table comprehensively.

Table 2: Infrared (IR) Spectroscopic Data for 2-Amino-3-hydroxybutanoic Acid (Isomer unspecified)

Wavenumber (cm ⁻¹)	Assignment
~3400-2800	O-H (hydroxyl and carboxylic acid), N-H (amine), C-H stretches
~1630	N-H bend (primary amine)
~1580	C=O stretch (carboxylate)
~1450	C-H bend
~1350	O-H bend
~1100	C-O stretch (hydroxyl)

This data is based on a representative spectrum and may vary slightly between stereoisomers and with different sample preparation methods.

Table 3: Mass Spectrometry Data for **3-Amino-2-hydroxybutanoic Acid**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
Electrospray (ESI+)	120.0655	[M+H] ⁺
Electrospray (ESI-)	118.0509	[M-H] ⁻

The exact mass of **3-amino-2-hydroxybutanoic acid** (C₄H₉NO₃) is 119.0582 g/mol .

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **3-amino-2-hydroxybutanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule.

Methodology:

- Sample Preparation:

- Dissolve 5-10 mg of the purified **3-amino-2-hydroxybutanoic acid** isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for its ability to exchange with labile protons (e.g., -OH, -NH₂, -COOH), which can simplify the spectrum.
- Transfer the solution to a 5 mm NMR tube.
- For quantitative analysis, a known amount of an internal standard (e.g., TSP or DSS) can be added.

- Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- ¹H NMR:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: Approximately 10-12 ppm.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Temperature: 298 K.
- ¹³C NMR:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: Approximately 0-200 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Temperature: 298 K.

- 2D NMR (COSY, HSQC, HMBC): These experiments can be run using standard instrument parameters to establish connectivity and assign protons to their corresponding carbons.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.
 - Reference the chemical shifts to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

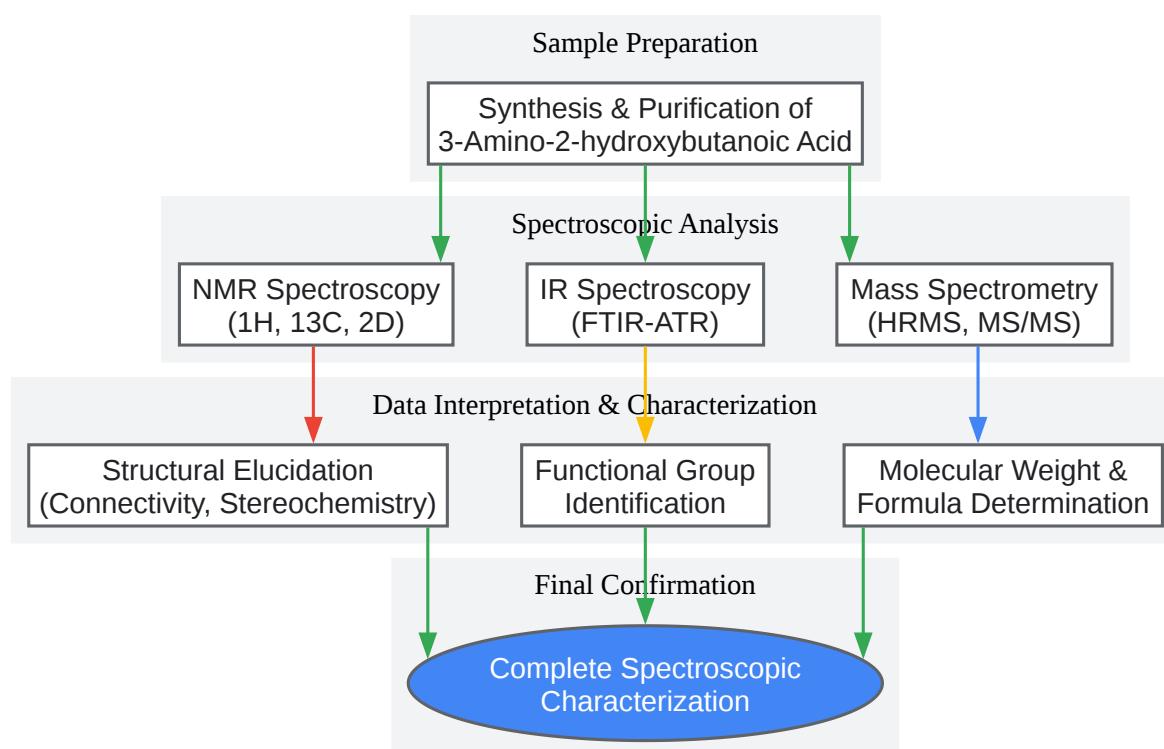
Methodology:

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation and Parameters:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

- Data Processing:
 - Perform a background scan (e.g., of the empty ATR crystal or a pure KBr pellet).
 - Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.
 - Identify and assign the characteristic absorption bands corresponding to the functional groups of **3-amino-2-hydroxybutanoic acid**.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to obtain information about its fragmentation pattern.


Methodology:

- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid for ESI). The concentration should be in the low $\mu\text{g/mL}$ to ng/mL range.
- Instrumentation and Parameters:
 - Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
 - Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.
 - Mass Analyzer: Set to scan a relevant m/z range (e.g., 50-500).
 - Polarity: Acquire spectra in both positive and negative ion modes to observe $[\text{M}+\text{H}]^+$ and $[\text{M}-\text{H}]^-$ ions.
 - Tandem MS (MS/MS): To study fragmentation, the molecular ion can be isolated and fragmented in the collision cell.

- Data Processing:
 - Determine the accurate mass of the molecular ion.
 - Use the accurate mass to calculate the elemental formula.
 - Analyze the fragmentation pattern in the MS/MS spectrum to gain further structural insights.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel or synthesized batch of **3-amino-2-hydroxybutanoic acid**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Properties of 3-Amino-2-hydroxybutanoic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1247416#spectroscopic-properties-of-3-amino-2-hydroxybutanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com